

Synthesis Protocol for R 28935: A Key Intermediate for Rilpivirine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **R 28935**

Cat. No.: **B1678707**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of **R 28935**, chemically known as (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride. This compound is a critical intermediate in the manufacturing of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The following sections outline two distinct synthetic routes, offering flexibility in starting materials and reaction conditions.

Data Presentation

The quantitative data for the two primary synthetic routes for **R 28935** are summarized in the table below for easy comparison.

Parameter	Route 1	Route 2
Starting Materials	4-Bromo-2,6-dimethylaniline, Acrylamide	4-Iodo-2,6-dimethylaniline, Acrylonitrile
Key Steps	Heck Reaction, Dehydration, Salt Formation	Heck Reaction, Salt Formation
Overall Yield	~38.8%	~61.2%
Purity	Not explicitly stated	Not explicitly stated
Reaction Time	> 32 hours	~ 22 hours

Experimental Protocols

Two detailed methodologies for the synthesis of **R 28935** are provided below.

Route 1: Synthesis from 4-Bromo-2,6-dimethylaniline

This route involves a three-step process starting with a Heck reaction, followed by dehydration and subsequent hydrochloride salt formation.

Step 1: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide

- In a round bottom flask, combine 4-bromo-2,6-dimethylaniline (10 g, 50 mmol), acrylamide (3.7 g, 50 mmol), sodium acetate (6.15 g, 75 mmol), palladium acetate (3.4 g, 15 mmol), and tris(2-methylphenyl)phosphine (4.6 g, 15 mmol).[\[1\]](#)
- Under a nitrogen atmosphere, slowly add N,N-dimethylacetamide to the flask.
- Heat the mixture to 130°C for 24 hours.[\[1\]](#)
- After completion, cool the reaction mixture to room temperature and filter it over celite.
- Evaporate the solvent from the filtrate.
- Recrystallize the residue from ethyl acetate and petroleum ether to yield (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide.

- Yield: 4.8 g (51%)[1]

Step 2 & 3: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (**R 28935**)

- Slowly add the crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide from the previous step to a round-bottomed flask containing 10 mL of phosphorus oxychloride at 0°C.
- Reflux the mixture for 8 hours at 40°C.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Slowly pour the reaction mixture into an ice-water mixture, stir for 1 hour, and filter to obtain crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as a white crystalline solid.
- Dissolve the crude product in anhydrous ethanol.
- Add ethanolic hydrochloric acid solution and stir for 30 minutes.
- Filter the resulting precipitate to obtain (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (**R 28935**).
 - Yield: 5.0 g (95% from the acrylamide intermediate)[1]

Route 2: Synthesis from 4-Iodo-2,6-dimethylaniline

This more direct, two-step route utilizes a Heck reaction followed by hydrochloride salt formation.

Step 1: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile

- To a reaction vessel, add sodium acetate (13.27 g), palladium on charcoal (0.858 g), and 400 ml of dimethylacetamide.[2]
- Heat the mixture to 140°C under a nitrogen atmosphere.[2]
- Slowly add a solution of 4-iodo-2,6-dimethyl benzenamine (20 g), acrylonitrile (10.72 ml), and 200 ml of dimethylacetamide to the reaction mixture.[2]

- Maintain the reaction at 140°C for 12 hours.[2]
- Cool the reaction mass to room temperature and filter through celite.[2]
- Treat the filtrate with water and separate the layers.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and sodium chloride solution.
- Concentrate the organic layer to obtain the crude product.
 - Yield: 81%[3][4]

Step 2: Formation of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (**R 28935**)

- Dissolve the crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile in ethanol and 2-propanol.
- Add hydrochloric acid and heat the mixture to 60°C for 1 hour.[3][4]
- Cool the solution to allow for precipitation.
- Filter the solid and dry to obtain (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (**R 28935**).
 - Yield: 64.5%[4][5]

Visualizations

The following diagrams illustrate the synthetic workflows for the two routes described.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **R 28935** starting from 4-Bromo-2,6-dimethylaniline.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **R 28935** starting from 4-Iodo-2,6-dimethylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013038425A1 - Rilpivirine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Synthesis Protocol for R 28935: A Key Intermediate for Rilpivirine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1678707#r-28935-synthesis-protocol\]](https://www.benchchem.com/product/b1678707#r-28935-synthesis-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com